Tributyl(4-fluorophenyl)stannane
Overview
Description
Tributyl(4-fluorophenyl)stannane is an organotin compound with the molecular formula C18H31FSn. It is characterized by the presence of a tin (Sn) atom bonded to a 4-fluorophenyl group and three butyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-fluorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-fluorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Stille Coupling: Palladium catalysts and organic halides under inert atmosphere
Major Products
The major products formed from these reactions include various substituted organotin compounds, tin oxides, and coupled organic molecules .
Scientific Research Applications
Tributyl(4-fluorophenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Material Science: The compound is used in the preparation of organotin-based materials with unique properties, such as conductivity and catalytic activity.
Biological Studies: It is employed in the study of organotin compounds’ biological effects, including their potential use as antifouling agents and biocides
Mechanism of Action
The mechanism by which tributyl(4-fluorophenyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In Stille coupling reactions, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(phenyl)stannane
- Tributyl(perfluoroethyl)stannane
- Tributyl(methoxymethoxy)methylstannane
- Trichloro(octyl)stannane
Uniqueness
Tributyl(4-fluorophenyl)stannane is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis reactions where the fluorine atom can influence the reactivity and selectivity of the compound .
Properties
IUPAC Name |
tributyl-(4-fluorophenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKMHDTSOPPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372111 | |
Record name | tributyl(4-fluorophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17151-47-2 | |
Record name | tributyl(4-fluorophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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